7-(2,5-Difluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(2,5-DIFLUOROPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is fused with a phenyl group and a difluorophenyl group. The compound also contains a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 7-(2,5-DIFLUOROPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the phenyl and difluorophenyl groups. The final step usually involves the introduction of the carboxylic acid group under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(2,5-DIFLUOROPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2,5-DIFLUOROPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical interactions.
Comparison with Similar Compounds
Similar compounds to 7-(2,5-DIFLUOROPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID include other thienopyridines and related heterocyclic compounds. These compounds share a similar core structure but may differ in the substituents attached to the core. The uniqueness of this compound lies in the specific combination of the difluorophenyl and phenyl groups, as well as the presence of the carboxylic acid functional group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C20H13F2NO3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
7-(2,5-difluorophenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H13F2NO3S/c21-11-6-7-14(22)12(8-11)13-9-15(24)23-17-16(10-4-2-1-3-5-10)19(20(25)26)27-18(13)17/h1-8,13H,9H2,(H,23,24)(H,25,26) |
InChI Key |
RXVDCEJQMKEFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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